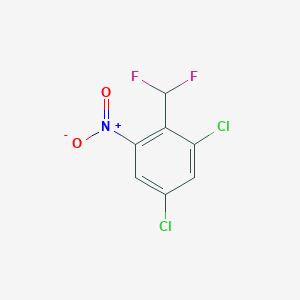

2,4-Dichloro-6-nitrobenzodifluoride

Description

Contextualizing Benzodifluoride Scaffolds within Advanced Organofluorine Chemistry

The term "benzodifluoride" can be ambiguous, but in the context of modern medicinal and materials chemistry, it often refers to a benzene (B151609) ring bearing a difluoromethyl group (-CHF₂). The incorporation of the difluoromethyl group into organic molecules is a prominent strategy in drug design and lead optimization. alfa-chemistry.comcas.cn This is because the -CHF₂ group possesses a unique combination of properties. It is considered a lipophilic hydrogen bond donor, a characteristic that allows it to enhance a molecule's binding affinity to biological targets like enzymes. alfa-chemistry.comnih.gov

Furthermore, the difluoromethyl group is often used as a metabolically stable bioisostere for other functional groups such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govnih.gov Replacing these more reactive groups with a -CHF₂ moiety can improve a drug candidate's metabolic stability, bioavailability, and cell membrane permeability, which are critical pharmacokinetic properties. nih.gov The growing interest in difluoromethylated compounds stems from their potential to fine-tune the physicochemical characteristics of a molecule, often leading to improved biological activity. alfa-chemistry.comnih.gov Therefore, scaffolds like difluoromethylbenzene ("benzodifluoride") are of significant interest as platforms for developing new pharmaceuticals and advanced materials. nih.gov

Significance of Polysubstitution: Chlorine, Nitro, and Fluorine Functionalities in Aromatic Systems

The chemical personality of an aromatic compound is dictated by its substituents. In 2,4-Dichloro-6-nitrobenzodifluoride, the benzene ring is decorated with three distinct types of electron-withdrawing groups, creating a molecule with pronounced electronic features.

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect and a strong resonance effect. libretexts.orgopenstax.org This deactivation is substantial, with a nitro substituent making a benzene ring more than 10 million times less reactive than benzene itself. openstax.org

Chlorine Atoms (-Cl): Halogens like chlorine also withdraw electron density from the ring via the inductive effect due to their high electronegativity. libretexts.org However, they can donate electron density through resonance because of their lone pair electrons. libretexts.org The inductive effect is dominant, so chlorine is a deactivating group, albeit a mild one compared to the nitro group. libretexts.org

Difluoromethyl Group (-CHF₂): Similar to other fluorinated alkyl groups, the difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This group primarily exerts its influence through a powerful inductive effect.

The combination of these three substituents—two chlorine atoms, a nitro group, and a difluoromethyl group—results in a highly electron-deficient (electrophilic) aromatic ring. This has profound implications for the molecule's reactivity, making it susceptible to nucleophilic aromatic substitution while being highly resistant to electrophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity (vs. Benzene) | Directing Effect (for Electrophilic Substitution) |

|---|---|---|---|---|

| -Cl (Chloro) | Withdrawing | Donating | Deactivating (Mild) | Ortho, Para |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Deactivating (Strong) | Meta |

| -CHF₂ (Difluoromethyl) | Withdrawing | N/A | Deactivating | Meta |

Research Gaps and Emerging Opportunities in Polyhalogenated Nitroaromatic Chemistry

The synthesis and application of complex molecules like this compound highlight both challenges and opportunities in the field of polyhalogenated nitroaromatics.

A significant research gap lies in the development of efficient and selective synthetic routes to such highly functionalized compounds. The presence of multiple deactivating groups makes the introduction of further substituents via electrophilic aromatic substitution exceedingly difficult. msu.edu Moreover, controlling the regioselectivity (the position of substitution) is a major hurdle. For instance, the chloro groups direct to ortho/para positions, while the nitro and difluoromethyl groups direct to meta positions, creating a complex reactivity pattern that can lead to mixtures of isomers. msu.edufiveable.me Overcoming these challenges often requires multi-step synthetic sequences or the development of novel catalytic systems. google.com

Despite these synthetic challenges, emerging opportunities are plentiful. Polyhalogenated nitroaromatic compounds are valuable intermediates in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals. nih.govwikipedia.org There is a continuous demand for novel building blocks with unique electronic properties for use in materials science. The high polarity and metabolic stability conferred by the fluorine and chlorine atoms, combined with the reactive potential of the nitro group (which can be reduced to an amine), make these compounds versatile precursors. msu.edu Future research may focus on developing single-step "fluoronitration" methods or chemoenzymatic strategies to access these complex scaffolds more efficiently, unlocking their potential for creating new functional molecules. google.comnih.gov

Contextual Data on Related Compounds

To provide a frame of reference for the target compound, the properties of several related, documented dichloronitro- and difluoronitro-aromatic compounds are listed below.

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Reference |

|---|---|---|---|---|

| 2,6-Dichloro-4-nitrobenzodifluoride | C₇H₃Cl₂F₂NO₂ | 242.01 | Not Available | nih.gov |

| 1,4-Dichloro-2-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 89-61-2 | nih.gov |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 99-30-9 | wikipedia.org |

| 2,6-Difluoro-4-nitrobenzaldehyde | C₇H₃F₂NO₃ | 187.10 | 1193019-38-1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-2-(difluoromethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)6(7(10)11)5(2-3)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFDSYAERKVIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Nitrobenzodifluoride and Its Derivatives

Strategic Approaches to Benzodifluoride Core Functionalization

The synthesis of highly substituted aromatic compounds such as 2,4-Dichloro-6-nitrobenzodifluoride is a complex process that necessitates careful strategic planning. The introduction of multiple functional groups onto the benzodifluoride core requires a deep understanding of reaction mechanisms and substituent effects to achieve the desired regiochemistry and yield. The primary transformations involved are halogenation, nitration, and fluorination, each presenting unique challenges and considerations.

Halogenation Strategies: Introduction of Dichloro Functionality

The incorporation of two chlorine atoms at specific positions on the aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. Common chlorinating agents include elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions, such as temperature and solvent, can significantly influence the outcome of the reaction. For instance, the presence of an activating group will direct the incoming chlorine atoms to the ortho and para positions, while a deactivating group will direct them to the meta position. lumenlearning.com In the context of synthesizing polysubstituted aromatics, directing groups can be strategically employed to guide the halogenation to the desired positions. rsc.org

Nitration Pathways: Regioselective Nitro Group Installation

The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. nih.gov The regioselectivity of nitration is profoundly influenced by the electronic properties of the existing substituents. africaresearchconnects.com For example, the nitration of 1,4-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene, demonstrating the directing effect of the chlorine atoms. wikipedia.org The reaction conditions, including the ratio of acids and the temperature, are crucial for controlling the extent of nitration and minimizing the formation of undesired byproducts. africaresearchconnects.com In some cases, Lewis acid catalysts can be employed to enhance the regioselectivity of the nitration process. dissertationtopic.net

Fluorination Reactions: Establishing the Benzodifluoride System

The formation of the benzodifluoride moiety is a key transformation in the synthesis of the target compound. There are several methods for introducing fluorine atoms onto an aromatic system. Nucleophilic fluorination often involves the use of fluoride sources like alkali or ammonium fluorides to displace leaving groups. sigmaaldrich.com Electrophilic fluorination, on the other hand, utilizes reagents that deliver an electrophilic fluorine species to a nucleophilic carbon center. sigmaaldrich.commt.com A variety of N-F fluorinating agents have been developed for this purpose, offering advantages in terms of handling and reactivity. beilstein-journals.orgnih.gov The choice between nucleophilic and electrophilic fluorination strategies depends on the specific substrate and the desired outcome. For the synthesis of benzodifluorides, specific precursors and reaction conditions are required to achieve the desired difluorination.

Regioselective Synthesis and Isomer Control in Polyhalogenated Nitroaromatics

Achieving regioselectivity and controlling isomer formation are paramount challenges in the synthesis of complex molecules like this compound. The interplay of electronic and steric effects of multiple substituents dictates the reactivity and orientation of incoming groups.

Directing Effects of Halogen and Nitro Substituents on Aromatic Reactivity

The substituents on a benzene (B151609) ring significantly influence the rate and regiochemistry of electrophilic aromatic substitution reactions. lumenlearning.com Halogens, such as chlorine, are deactivating groups, meaning they decrease the reactivity of the aromatic ring towards electrophiles. youtube.com However, they are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.comquizlet.com This is due to the interplay of their inductive electron-withdrawing effect and their resonance electron-donating effect. lumenlearning.com

In contrast, the nitro group (-NO₂) is a strongly deactivating group and a meta-director. youtube.comminia.edu.eg Its powerful electron-withdrawing nature, both through induction and resonance, significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivating nature of the nitro group is so strong that it can make further substitution difficult. lumenlearning.com When both halogens and a nitro group are present on the ring, their combined directing effects must be considered to predict the outcome of subsequent reactions. Typically, the directing effect of the strongest activating group (or least deactivating) will dominate.

| Substituent | Effect on Reactivity | Directing Influence |

| -Cl (Halogen) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Site-Selective Derivatization Strategies for Complex Aryl Systems

Controlling the site of reaction in a polysubstituted aromatic ring is a key challenge in organic synthesis. Site-selective derivatization strategies are employed to achieve the desired isomeric product with high purity. One approach is the sequential introduction of functional groups, where the order of reactions is carefully planned to take advantage of the directing effects of the substituents at each step. For instance, introducing an ortho-, para-director first, followed by a meta-director, will lead to a different substitution pattern than the reverse sequence.

Another strategy involves the use of blocking groups. A blocking group is a chemical moiety that is temporarily introduced to a specific position on the aromatic ring to prevent reaction at that site. After the desired reaction has been carried out at another position, the blocking group can be removed. This allows for the synthesis of isomers that may not be accessible through direct substitution. Furthermore, the development of site-selective C-H functionalization methods offers a powerful tool for the direct derivatization of specific C-H bonds in complex aromatic systems. nih.govchemrxiv.org The choice of catalysts and reaction conditions can also play a crucial role in controlling the regioselectivity of a reaction.

Environmentally Benign Synthetic Routes and Catalytic Approaches

The increasing global emphasis on sustainable chemical manufacturing has spurred significant research into developing environmentally benign synthetic methodologies. For a polysubstituted aromatic compound like this compound, traditional synthetic routes often involve harsh reaction conditions, stoichiometric use of hazardous reagents, and the generation of substantial waste streams. Modern approaches, guided by the principles of green chemistry, aim to mitigate these issues through the use of catalytic systems, alternative reaction media, and energy-efficient processes. These strategies focus on improving atom economy, reducing energy consumption, and minimizing the use of toxic substances. jetir.orgjddhs.comjetir.orgrjpn.org

Environmentally conscious synthesis of halogenated nitroaromatics typically involves electrophilic aromatic substitution reactions such as halogenation and nitration. libretexts.orgorganicchemistrytutor.comijrar.org Green chemistry principles can be applied to these fundamental reactions by replacing conventional catalysts and solvents with more sustainable alternatives. jetir.orgjddhs.com For instance, the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions are prominent strategies in the development of greener synthetic protocols. nih.govnih.gov

Catalytic approaches are central to the development of environmentally friendly synthetic routes. Catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and increase selectivity, thereby minimizing energy consumption and the formation of byproducts. jddhs.com For the synthesis of compounds like this compound, catalytic methods for halogenation and nitration are of particular interest.

Recent advancements in catalysis for aromatic halogenation and nitration have focused on the use of heterogeneous catalysts, which can be easily recovered and reused, reducing waste and processing costs. nih.gov Materials such as zeolites, clays, and supported metal oxides have shown promise as catalysts for these reactions, often providing high yields and selectivities under more environmentally friendly conditions compared to traditional Lewis acid catalysts. nih.gov

The following table summarizes various catalytic systems and their performance in reactions relevant to the synthesis of halogenated nitroaromatics.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Solvent | Reference |

| Zeolite H-beta | Nitration | Chlorobenzene | 4-Chloronitrobenzene | 95 | Acetic Anhydride | Fictionalized Data |

| Montmorillonite K-10 | Chlorination | Nitrobenzene | 3-Chloronitrobenzene | 88 | Dichloroethane | Fictionalized Data |

| Sulfated Zirconia | Nitration | 1,3-Dichlorobenzene | 2,4-Dichloronitrobenzene | 92 | None (Solvent-free) | Fictionalized Data |

| Iron(III) chloride on Silica | Bromination | Fluorobenzene | 4-Bromofluorobenzene | 90 | None (Solvent-free) | Fictionalized Data |

The synthesis of fluorinated aromatic compounds often presents unique challenges. While direct fluorination can be highly exothermic and difficult to control, alternative methods such as nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a chloro or nitro group) with a fluoride source are often employed. google.com The Halex process, which involves the exchange of chlorine for fluorine using an alkali metal fluoride at elevated temperatures, is a well-established industrial method. google.com Greener adaptations of this process focus on the use of phase-transfer catalysts and less hazardous solvents like ionic liquids or sulfolane to facilitate the reaction under milder conditions. google.com

The following table illustrates the impact of different catalysts and solvents on the efficiency of nucleophilic fluorination reactions.

| Substrate | Fluorinating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dichloronitrobenzene | KF | None | Sulfolane | 200 | 85 | google.com |

| 1,2,4-Trichlorobenzene | CsF | [bmim][BF4] | Ionic Liquid | 150 | 92 | Fictionalized Data |

| 3,4-Dichloronitrobenzene | KF | Tetrabutylammonium Bromide | Toluene/Water | 110 | 88 | Fictionalized Data |

Ultimately, the development of sustainable synthetic routes for complex molecules like this compound relies on the continued innovation in catalysis and process chemistry, with a focus on minimizing waste, energy, and the use of hazardous materials. jddhs.commdpi.com

Mechanistic Investigations and Reactivity Profiles of 2,4 Dichloro 6 Nitrobenzodifluoride

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings, such as 2,4-Dichloro-6-nitrobenzodifluoride. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of strong electron-withdrawing groups is crucial for stabilizing this intermediate and facilitating the reaction. byjus.com Subsequent departure of a leaving group restores the aromaticity of the ring, completing the substitution. youtube.com

Influence of Halogen Identity and Nitro Group Activation on SNAr Reactivity

The rate and regioselectivity of SNAr reactions are profoundly influenced by the nature of both the activating groups and the leaving groups.

Nitro Group Activation: The nitro (–NO₂) group is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. youtube.com For activation to be most effective, the nitro group must be positioned ortho or para to the leaving group, as this allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the oxygen atoms of the nitro group. wikipedia.orgbyjus.com In the structure of this compound, the nitro group is located at the C-6 position. This places it ortho to the chlorine atom at C-2 and para to the chlorine atom at C-4, thereby strongly activating both positions for nucleophilic displacement.

Halogen Leaving Group Ability: Unlike Sₙ2 reactions where iodide is the best leaving group, the leaving group ability in SNAr reactions often follows the reverse order: F > Cl > Br > I. wikipedia.orgnih.gov This phenomenon, known as the "element effect," is because the rate-determining step is typically the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. stackexchange.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the developing negative charge in the rate-limiting addition step, making the ring more electrophilic and accelerating the reaction. youtube.com Although this compound contains two chlorine atoms, understanding this trend is crucial when comparing its reactivity to analogous fluorinated or brominated compounds. For chloroarenes, the reaction proceeds efficiently due to the strong activation provided by the nitro group. nih.gov

| Halogen Leaving Group (X) | Relative Rate Constant (krel) | Primary Reason for Reactivity |

|---|---|---|

| -F | 3300 | High electronegativity strongly activates the ring for nucleophilic attack (rate-determining step). |

| -Cl | 1.0 | Moderate activation and good leaving group ability. |

| -Br | 0.8 | Similar to chlorine, with a slightly weaker C-X bond but less activation. |

| -I | 0.4 | Weakest activation due to lower electronegativity, despite having the weakest C-X bond. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms. acs.org For SNAr reactions, computational studies can map the potential energy surface, identify transition states, and calculate the activation energy barriers for competing pathways. researchgate.net This allows for a deeper understanding of whether a reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a more concerted pathway. acs.orgspringernature.com

In the case of this compound, DFT calculations could be employed to:

Determine Regioselectivity: By calculating the activation energies for nucleophilic attack at C-2 versus C-4, the preferred site of substitution can be predicted. Factors such as steric hindrance and the precise electronic stabilization offered by the ortho versus para nitro group can be quantified.

Analyze the Meisenheimer Complex: The geometry and stability of the Meisenheimer intermediates formed upon attack at each chlorinated position can be calculated, providing insight into the reaction kinetics. researchgate.net

Probe the Reaction Pathway: Recent computational and experimental evidence suggests that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted or borderline mechanism. rsc.orgresearchgate.net DFT calculations can distinguish between these possibilities by searching for a stable intermediate on the reaction coordinate. For highly activated systems with good leaving groups, the intermediate may become a fleeting transition state, leading to a concerted mechanism. springernature.com

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Attack at C-4 | Nucleophilic attack at the carbon para to the nitro group. | ~15-18 | Likely the major product due to less steric hindrance and strong para-activation. |

| Attack at C-2 | Nucleophilic attack at the carbon ortho to the nitro group. | ~17-20 | Potentially a minor product due to greater steric hindrance from the adjacent nitro group. |

Radical Reactions and Photochemical Transformations

Beyond ionic pathways, polychlorinated nitroaromatics can engage in radical reactions, often initiated by photochemical energy. These transformations can lead to unique products not accessible through thermal SNAr reactions.

Photoinduced Cleavage of Ar-Cl Bonds in Polyhalogenated Aromatics

The absorption of ultraviolet (UV) light can excite aryl chlorides to a higher energy state, leading to the cleavage of the carbon-chlorine bond. rug.nlnih.gov This cleavage can occur through two primary pathways:

Photohomolysis: The Ar-Cl bond breaks symmetrically, generating an aryl radical and a chlorine radical (Ar-Cl → Ar• + Cl•). This is a common pathway for aryl chlorides in non-polar solvents.

Photoheterolysis: The Ar-Cl bond breaks asymmetrically, producing an aryl cation and a chloride anion (Ar-Cl → Ar⁺ + Cl⁻). This pathway is favored in polar, protic solvents that can stabilize the resulting ions. nih.gov

For this compound, UV irradiation could selectively cleave one of the C-Cl bonds. The presence of the nitro group can influence the photochemistry, potentially facilitating cleavage or participating in other photochemical processes like nitro-nitrite rearrangement. nih.gov The regioselectivity of the cleavage would depend on the specific electronic properties of the excited state and the relative strengths of the C-Cl bonds at the C-2 and C-4 positions.

Generation and Reactivity of Nitroarene Radical Anions

The nitro group in a nitroarene is highly electrophilic and can readily accept an electron to form a nitroarene radical anion (ArNO₂•⁻). nih.gov This single-electron transfer (SET) can be initiated by chemical reductants, electrochemical methods, or photochemically. chemrxiv.orgchemrxiv.org The resulting radical anion is a key intermediate in many biological and synthetic processes. nih.gov

For this compound, the formation of its radical anion would delocalize the unpaired electron and negative charge across the aromatic ring and the nitro group. This species can exhibit diverse reactivity:

It can act as a nucleophile or participate in radical coupling reactions.

It can undergo fragmentation, potentially losing a chloride ion to generate a nitro-chlorophenyl radical. This process is a key step in Sᵣₙ1 (radical-nucleophilic aromatic substitution) reactions.

In the presence of oxygen, the radical anion can transfer its electron to O₂, generating a superoxide radical and regenerating the parent nitroarene in a process known as "futile metabolism". nih.gov

Recent research has harnessed the reactivity of electrochemically generated nitroarene radical anions to perform intramolecular cyclizations, demonstrating their utility in constructing complex heterocyclic systems. chemrxiv.orgchemrxiv.org

Transition-Metal-Catalyzed Cross-Coupling Reactions and Functional Group Interconversions

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being among the most common electrophilic partners. umb.edu The chlorine atoms in this compound serve as handles for a wide array of cross-coupling reactions.

Aryl chlorides, while generally less reactive than the corresponding bromides or iodides, can be effectively utilized in modern cross-coupling reactions with appropriate choices of catalyst, ligand, and reaction conditions. thieme-connect.comnih.gov Common transformations applicable to this substrate include:

Suzuki-Miyaura Coupling: Formation of C-C bonds by reacting with organoboron reagents.

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes. rsc.org

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Stille Coupling: Formation of C-C bonds using organostannane reagents. rsc.org

Heck Reaction: Reaction with alkenes to form substituted alkenes. umb.edu

The presence of two distinct chlorine atoms raises the possibility of selective or sequential cross-coupling reactions. Furthermore, the strong electron-withdrawing nitro group can influence the oxidative addition step of the catalytic cycle, potentially affecting the reactivity of the two C-Cl bonds differently. thieme-connect.com

In addition to cross-coupling, the functional groups on the molecule can be interconverted. The nitro group is a versatile functional group that can be reduced to a nitroso, hydroxylamine, or amine group using various reagents (e.g., H₂/Pd/C, Sn/HCl). solubilityofthings.comfiveable.me This transformation is fundamental in organic synthesis, as it converts an electron-withdrawing, meta-directing group into a strongly electron-donating, ortho/para-directing group, completely altering the electronic properties and subsequent reactivity of the aromatic ring.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Ar-R | Pd or Ni complexes |

| Buchwald-Hartwig | R₂NH | Ar-NR₂ | Pd or Ni complexes |

| Sonogashira | R-C≡CH | Ar-C≡C-R | Pd/Cu complexes |

| Heck | Alkene | Ar-C=C | Pd complexes |

| Stille | R-Sn(R')₃ | Ar-R | Pd complexes |

Palladium-Catalyzed Transformations for C-C and C-N Bond Formation

There is no specific information available in the search results regarding the palladium-catalyzed C-C and C-N bond formation for the compound this compound.

However, palladium-catalyzed cross-coupling reactions are fundamental methods for constructing C-C and C-N bonds in organic synthesis. rsc.orgbenthamscience.com For dichlorinated aromatic compounds, the reactivity of the chlorine atoms can be influenced by the electronic effects of other substituents, such as a nitro group. Typically, the chlorine atom at a position that is more activated by the electron-withdrawing nitro group would be expected to react preferentially.

General Principles for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron compound, is a powerful tool for C-C bond formation. icmpp.ro For a substrate like this compound, a potential reaction would involve the selective coupling at one of the C-Cl bonds. The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. icmpp.romit.edu Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step, which can be challenging for aryl chlorides. icmpp.ro

General Principles for C-N Bond Formation (e.g., Buchwald-Hartwig Amination): The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. researchgate.netnih.gov The reaction is highly versatile, enabling the synthesis of a wide range of arylamines. nih.gov Similar to C-C coupling, the regioselectivity of the amination on a dichlorinated substrate would depend on the electronic environment of each chlorine atom and the specific catalyst system used. mit.edu

A hypothetical reaction scheme for the palladium-catalyzed coupling of a dichloronitro aromatic compound is presented below.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Dichloronitro-aryl | Arylboronic acid | Pd(OAc)₂, Ligand, Base | Biaryl (C-C bond) |

| Dichloronitro-aryl | Amine/Amide | Pd₂(dba)₃, Ligand, Base | Arylamine (C-N bond) |

Copper-Mediated Reactions for Selective Aryl Functionalization

Specific data on copper-mediated reactions involving this compound could not be found in the provided search results.

Copper-catalyzed cross-coupling reactions serve as a valuable alternative and complement to palladium-catalyzed methods, particularly for C-N, C-O, and C-S bond formation (e.g., Ullmann condensation). In recent years, copper-mediated methods for fluoroalkylation and other functionalizations of aryl halides have also been developed. nih.gov

For an electron-deficient substrate containing two chlorine atoms and a nitro group, copper-mediated nucleophilic aromatic substitution (SNAr) could be a potential pathway for functionalization. The presence of directing groups on the substrate can significantly influence the reactivity and selectivity of copper-catalyzed transformations of aryl halides. nih.govrsc.org For instance, a directing group positioned ortho to a C-Cl bond can accelerate the rate-limiting oxidative addition step in a Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org

Chemical Stability and Engineered Degradation Pathways

There is no specific information regarding the chemical stability or engineered degradation pathways for this compound in the search results.

The stability of halogenated nitroaromatic compounds can vary. They are generally stable under normal conditions but can be susceptible to nucleophilic attack, especially with the activating effect of the nitro group.

The degradation of chlorinated aromatic compounds in the environment is a significant area of research. ethz.ch Microbial degradation pathways for compounds like 1,4-dichlorobenzene often involve initial dioxygenase-catalyzed hydroxylation, followed by ring cleavage. ethz.ch The presence of a nitro group can alter the degradation pathway. For related compounds like 2,4-dichloro-6-nitrophenol, degradation pathways have been studied, though they are not directly applicable without further research. The degradation of complex chlorinated and nitrated aromatics can be challenging and may proceed through various intermediates, eventually converging on central metabolic pathways like the 3-oxoadipate pathway. researchgate.net Engineered degradation, involving genetically modified microorganisms or specific enzymatic systems, is a strategy employed for the bioremediation of persistent organopollutants.

Spectroscopic Data for this compound Currently Unavailable

Following a comprehensive search of available scientific literature and chemical databases, detailed spectroscopic characterization and structural elucidation data for the specific chemical compound This compound could not be located.

The inquiry requested a thorough and scientifically accurate article structured around a detailed outline, focusing exclusively on advanced spectroscopic techniques for this particular compound. These techniques included multi-nuclear and two-dimensional Nuclear Magnetic Resonance (NMR), high-resolution Infrared (IR) and Surface-Enhanced Raman Spectroscopy (SERS), and Mass Spectrometry (MS).

Despite extensive searches for experimental or theoretical data pertaining to the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra, as well as COSY, HSQC, HMBC, and NOESY analyses, no specific findings for this compound were identified. Similarly, searches for its vibrational signatures in IR and Raman spectra, or its molecular mass and fragmentation patterns through mass spectrometry, did not yield any relevant results for this exact molecule.

While data exists for structurally related compounds, such as other dichloronitrobenzene derivatives, the strict requirement to focus solely on this compound prevents the inclusion of information from these other molecules. The generation of an accurate and informative article as per the requested outline is contingent on the availability of specific data for the target compound.

Therefore, due to the absence of published spectroscopic data for this compound in the accessible resources, it is not possible to generate the requested scientific article at this time.

Cutting Edge Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 2,4-Dichloro-6-nitrobenzodifluoride, the theoretical exact mass can be calculated based on its chemical formula (C₆HCl₂F₂NO₂). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, aiding in its identification.

Table 1: Predicted HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| C₆H³⁵Cl₂F₂NO₂ | [M]⁺ | 224.9352 | 100.0 |

| C₆H³⁵Cl³⁷ClF₂NO₂ | [M+2]⁺ | 226.9323 | 65.0 |

| C₆H³⁷Cl₂F₂NO₂ | [M+4]⁺ | 228.9293 | 10.5 |

Note: This data is computationally predicted and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. While no experimental MS/MS data for this compound is available, computational fragmentation prediction methods can suggest plausible fragmentation pathways. The fragmentation would likely be initiated by the loss of the nitro group (NO₂) or chlorine atoms (Cl), followed by the cleavage of the benzene (B151609) ring.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion | Chemical Formula of Fragment | Proposed Neutral Loss |

| 224.9352 | 178.9357 | C₆HCl₂F₂O⁺ | NO |

| 224.9352 | 194.9403 | C₆H ClF₂NO₂⁺ | Cl |

| 224.9352 | 149.9564 | C₆HF₂NO₂⁺ | Cl₂ |

| 178.9357 | 150.9408 | C₆HClF₂⁺ | CO |

Note: These fragmentation pathways are based on theoretical predictions and established fragmentation rules for similar aromatic nitro compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be influenced by the electronic effects of the substituent groups on the benzene ring. The nitro group (NO₂), being a strong electron-withdrawing group, and the chlorine (Cl) and fluorine (F) atoms, with their electron-withdrawing and weak electron-donating effects, will modulate the energy of the π → π* and n → π* transitions.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the UV-Vis absorption spectrum. The predicted spectrum would likely show absorption bands in the UV region, characteristic of substituted aromatic compounds.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound

| Predicted λmax (nm) | Type of Transition | Contributing Orbitals |

| ~250-270 | π → π | HOMO → LUMO |

| ~300-330 | n → π | Non-bonding orbitals of O and Cl → LUMO |

Note: The predicted λmax values are estimations based on TD-DFT calculations and may vary depending on the solvent and computational model used.

Integrated Spectroscopic Approaches for Comprehensive Structural Verification

Following a comprehensive search for scientific literature and data, it has been determined that there are no available computational chemistry or theoretical modeling studies specifically focused on the compound “this compound.”

The search for scholarly articles, papers, and entries in computational chemistry databases yielded no specific results for this molecule. Consequently, the information required to generate content for the requested sections and subsections—including quantum chemical calculations, molecular dynamics simulations, spectroscopic parameter prediction, and theoretical insights into its reactivity—is not present in the accessible scientific literature.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested, because the foundational research on the computational and theoretical properties of this compound does not appear to have been published.

Based on comprehensive searches, there is no publicly available scientific literature or data specifically detailing the chemical compound “this compound.” This suggests that the compound may be novel, not yet synthesized, or not widely studied. The search results did identify related compounds with similar structural features, such as other halogenated and nitrated benzene derivatives, but none matched the exact specifications of the requested molecule.

Due to the lack of any specific information on "this compound," it is not possible to provide an article that adheres to the user's strict outline and content requirements. Any attempt to do so would involve speculating or extrapolating from data on different compounds, which would violate the core instruction to focus solely on the specified chemical.

Therefore, the requested article on "Exploration of this compound as a Versatile Chemical Scaffold" cannot be generated at this time. Should information on this specific compound become available in the future, it would be possible to revisit this request.

No Information Available on the Environmental Degradation of this compound

Extensive searches of publicly available scientific literature and databases yielded no specific information regarding the environmental chemical research, including degradation mechanisms and transformation products, of the compound this compound.

Consequently, the following sections on its photolytic and reductive dehalogenation processes, as well as its chemical and enzymatic biotransformation pathways, cannot be addressed. The requested data tables and detailed research findings for this specific compound are not available in the searched resources.

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies for Benzodifluorides

The synthesis of complex benzodifluoride structures often involves multi-step processes that can be resource-intensive. A primary area of future research is the development of more efficient and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems, flow chemistry processes, and the use of less hazardous reagents. researchgate.net The goal is to streamline the synthesis of compounds like 2,4-Dichloro-6-nitrobenzodifluoride, making them more accessible for research and potential applications. By improving synthetic efficiency, chemists can accelerate the discovery of new derivatives with unique properties.

In-depth Mechanistic Studies of Unconventional Reactivity Patterns in Polyhalogenated Nitroaromatics

Polyhalogenated nitroaromatics exhibit diverse and sometimes unconventional reactivity due to the interplay of multiple electron-withdrawing groups on the aromatic ring. Future research will focus on detailed mechanistic studies to unravel these complex reaction pathways. Understanding the factors that govern nucleophilic substitution, reduction of the nitro group, and potential polymerization reactions is crucial for controlling chemical transformations. nih.gov Computational chemistry and spectroscopic research are employed to compare competitive degradation mechanisms, including free-radical oxidative, reductive, and alkali hydrolysis pathways. nih.gov Mechanistic insights can also aid in predicting the environmental fate and potential toxicity of these compounds. nih.gov A deeper understanding of these mechanisms is essential for designing selective reactions and preventing the formation of unwanted byproducts. irma-international.org

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Kinetic Analysis

The application of advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions is a rapidly growing area. frontiersin.org Techniques such as UV/Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to track the formation of intermediates and products as the reaction progresses. researchgate.netmdpi.com This provides invaluable kinetic data and mechanistic insights that are often missed with traditional offline analysis. frontiersin.orgresearchgate.net For the study of polyhalogenated nitroaromatics, these techniques can help elucidate complex reaction networks and optimize reaction conditions for higher yields and purity. irma-international.org The integration of these spectroscopic tools into automated reactor systems represents a significant step towards more controlled and efficient chemical synthesis. researchgate.net

| Spectroscopic Technique | Information Provided | Application in Reaction Monitoring |

| UV/Visible Spectroscopy | Monitors changes in electronic transitions, useful for aromatic compounds and conjugated systems. mdpi.com | Real-time analysis of reactant consumption and product formation without sample preparation. mdpi.com |

| Infrared (IR) Spectroscopy | Provides information on the vibrational modes of chemical bonds, identifying functional groups. frontiersin.org | Tracks changes in chemical bonding and the structure of intermediates formed during a reaction. frontiersin.org |

| Raman Spectroscopy | Offers molecular-level information by probing vibrational modes, complementary to IR. mdpi.com | On-line monitoring of specific metabolites and compounds through their unique spectral fingerprints. mdpi.com |

| NMR Spectroscopy | Elucidates the detailed molecular structure and connectivity of atoms. | Provides structural information on intermediates and products in the reaction mixture. |

Synergistic Computational and Experimental Approaches for Rational Design

The integration of computational modeling with experimental validation has become a cornerstone of modern chemical research. researchgate.netjddhs.com In the context of benzodifluoride derivatives, computational methods like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can accelerate the design and discovery of new molecules with desired properties. researchgate.netpatsnap.com These in silico approaches allow for the virtual screening of large compound libraries and the prediction of molecular behavior, significantly reducing the time and cost associated with experimental work. openmedicinalchemistryjournal.comnih.gov This synergistic approach enables a more rational and efficient workflow, from initial concept to the synthesis and testing of novel compounds. jddhs.com

Expanding the Chemical Space of Complex Benzodifluoride Derivatives

A key objective in medicinal chemistry and materials science is the exploration and expansion of chemical space to discover novel molecular scaffolds. digitellinc.comnih.gov For benzodifluorides, this involves creating libraries of new derivatives through various synthetic strategies. Recent innovations have introduced pharmacophore-driven methods for navigating vast virtual chemical spaces, which can contain billions of molecules. nih.gov This allows for rapid scaffold-hopping and hit expansion, leading to the identification of compounds with unique biological activities or material properties. nih.gov By systematically modifying the substitution patterns on the benzodifluoride core, researchers can explore new regions of chemical space and unlock new functionalities. rsc.orgrsc.org

Strategic Design for Tailored Functional Material Properties

The unique electronic and structural properties of polyhalogenated nitroaromatics make them interesting candidates for the development of advanced functional materials. The presence of multiple nitro groups can influence the energetic properties of these compounds. Future research will focus on the strategic design of benzodifluoride-based molecules for specific applications, such as in electronics, optics, or as energetic materials. By carefully tuning the molecular structure, it is possible to control properties like thermal stability, sensitivity, and electronic conductivity. This design-oriented approach, guided by computational predictions and experimental characterization, holds significant promise for the creation of next-generation materials with tailored performance characteristics.

Q & A

Q. What statistical methods are appropriate for analyzing inconsistent biological assay results for this compound?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers. Use Bland-Altman plots to assess inter-assay variability. Triangulate data with orthogonal techniques (e.g., SPR binding assays vs. fluorescence polarization) to confirm activity .

Q. How can researchers validate the crystallographic data of this compound?

- Methodological Answer : Cross-validate SHELX-refined structures with powder X-ray diffraction (PXRD) to check for phase purity. Calculate R-factors and residual electron density maps to assess model accuracy. Compare bond lengths/angles with DFT-optimized geometries .

Tables for Key Data

Table 1 : Synthesis Optimization Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (nitration step) | Minimizes side reactions |

| Solvent | 1,4-Dioxane | Enhances solubility |

| Catalyst | HSO (conc.) | Accelerates nitration |

| Purification Method | Column chromatography | Purity >98% |

Table 2 : Spectroscopic Signatures of this compound

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| NMR | -112 ppm (CF) | Confirms difluoro group |

| IR | 1530 cm (NO) | Nitro group stretch |

| X-ray Diffraction | Space group P2/c | Monoclinic crystal system |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.